molecular formula C30H28O5 B12614419 Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol CAS No. 920274-89-1

Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol

Cat. No.: B12614419
CAS No.: 920274-89-1
M. Wt: 468.5 g/mol
InChI Key: STAWRZTZRUDWPB-UHFFFAOYSA-N
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Description

Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol is a complex organic compound that features a combination of anthracene and phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol typically involves multiple steps, starting with the preparation of anthracene derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: Halogenation reactions can occur at the anthracene moiety using halogenating agents like bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Halogenated anthracene derivatives.

Scientific Research Applications

Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics .

Comparison with Similar Compounds

Similar Compounds

    9,10-Bis(3,5-dihydroxyphenyl)anthracene: Shares similar structural features but lacks the butan-1-ol moiety.

    4-(10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile: Another anthracene derivative used in OLEDs.

Uniqueness

Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol is unique due to the presence of both butan-1-ol and phenol groups, which enhance its solubility and reactivity compared to other anthracene derivatives.

Properties

CAS No.

920274-89-1

Molecular Formula

C30H28O5

Molecular Weight

468.5 g/mol

IUPAC Name

butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol

InChI

InChI=1S/C26H18O4.C4H10O/c27-17-9-15(10-18(28)13-17)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29)14-20(30)12-16;1-2-3-4-5/h1-14,27-30H;5H,2-4H2,1H3

InChI Key

STAWRZTZRUDWPB-UHFFFAOYSA-N

Canonical SMILES

CCCCO.C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O

Origin of Product

United States

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